5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
Description
5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a multifunctional substitution pattern. The 4-position features a carboxamide group linked to a 4-ethylphenyl moiety, contributing to lipophilicity and aromatic interactions. The 5-position is modified with a benzyl(furan-2-ylmethyl)amino group, introducing a furan heterocycle and a benzyl spacer, which may influence bioavailability and target binding through π-π stacking or hydrogen bonding .
Properties
Molecular Formula |
C26H26N4O4S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O4S/c1-3-19-11-13-21(14-12-19)28-25(31)24-23(16-27-26(29-24)35(2,32)33)30(18-22-10-7-15-34-22)17-20-8-5-4-6-9-20/h4-16H,3,17-18H2,1-2H3,(H,28,31) |
InChI Key |
ZXKXBVZIHSFJPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine scaffold is typically constructed from 2-amino-4,6-dichloropyrimidine, a versatile intermediate enabling regioselective substitutions. In solvent-free conditions, 2-amino-4,6-dichloropyrimidine reacts with amines at 80–90°C in the presence of triethylamine to yield 2-aminopyrimidine derivatives . For the target compound, the 4-chloro position is reserved for carboxamide formation, while the 6-chloro site is substituted with the methylsulfonyl group.
Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Chloride Substitution | Amines, triethylamine (solvent-free) | 80–90°C | 85–90 |
Introduction of the Benzyl(furan-2-ylmethyl)amino Group
The benzyl(furan-2-ylmethyl)amine moiety is introduced at the 5-position via nucleophilic aromatic substitution. This step requires activation of the pyrimidine ring, often achieved by using a palladium catalyst in cross-coupling reactions. Alternatively, direct substitution with pre-synthesized benzyl(furan-2-ylmethyl)amine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours achieves moderate yields .
Optimization Insights
-
Catalyst Use : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) improve regioselectivity but increase costs .
-
Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates but require careful post-reaction purification .
Formation of the Carboxamide Functionality
The 4-carboxamide group is introduced by reacting pyrimidine-4-carboxylic acid derivatives with 4-ethylaniline. Ethyl pyrimidine-4-carboxylate serves as a common intermediate, hydrolyzed to the carboxylic acid using NaOH in ethanol/water, followed by coupling with 4-ethylaniline via EDCI/HOBt activation .
Representative Procedure
-
Hydrolysis of ethyl pyrimidine-4-carboxylate: 2 M NaOH, ethanol/water (1:1), reflux, 4 hours.
-
Amide coupling: 4-ethylaniline, EDCI, HOBt, DMF, room temperature, 12 hours .
Sulfonylation at the 2-Position
The methylsulfonyl group is introduced via oxidation of a methylthio precursor. A mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine is oxidized using hydrogen peroxide (30%) in acetic acid with sodium tungstate as a catalyst at 75–80°C . This method ensures complete conversion to the sulfonyl derivative while minimizing byproducts.
Oxidation Conditions
| Parameter | Details | Source |
|---|---|---|
| Oxidizing Agent | 30% H₂O₂ (2.1–3 mol equivalents) | |
| Catalyst | Sodium tungstate (0.1–0.2 mol%) | |
| Temperature | 75–80°C | |
| Reaction Time | 1–6 hours |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for exothermic steps like sulfonylation, ensuring temperature control and consistent output . Green chemistry principles, such as using water as a solvent for hydrolysis steps, reduce environmental impact .
Purification and Characterization
Final purification involves recrystallization from ethanol or toluene/water mixtures, achieving >98% purity . Analytical validation via HPLC, NMR, and mass spectrometry confirms structural integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and furan positions.
Reduction: Reduction reactions may target the pyrimidine ring or the carboxamide group.
Substitution: Nucleophilic substitution reactions can occur at various positions, including the benzylic and pyrimidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to 5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide exhibit significant antimicrobial activity. For instance, research on related thiopyrimidine-benzenesulfonamide compounds demonstrated effective inhibition against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa . The compound's structure suggests potential for similar antimicrobial efficacy.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies have shown that derivatives of pyrimidine compounds can induce apoptosis in cancer cells. For example, compounds designed with similar structural motifs have been reported to exhibit cytotoxic effects against human cancer cell lines, including breast and colon cancer . The mechanism of action may involve the modulation of specific biological pathways through enzyme inhibition or receptor interaction.
Synthesis and Chemical Reactions
The synthesis of 5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic synthesis processes. Key steps may include:
- Formation of the Pyrimidine Core : This involves the condensation of appropriate amines with carbonyl compounds.
- Introduction of the Furan Ring : Achieved through cyclization reactions involving furan derivatives.
- Sulfonation : The introduction of the methylsulfonyl group enhances solubility and biological activity.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally related to 5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, demonstrating promising results that support further development as antimicrobial agents .
Investigation into Anticancer Effects
Another case study focused on the anticancer properties of pyrimidine derivatives, where compounds were tested against multiple cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the core structure could enhance therapeutic potential .
Mechanism of Action
The mechanism of action of 5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications on the Pyrimidine Core
Target Compound vs. Brominated Pyrimidine Derivatives ()
Compounds such as N-(2-{[5-bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide () feature a bromine atom at the 5-position and a morpholine group at the 2-position. In contrast, the target compound replaces bromine with a methylsulfonyl group, which reduces steric hindrance and increases polarity. The methylsulfonyl group may enhance solubility compared to bromine’s hydrophobic nature .
Target Compound vs. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine () The fluorophenyl and methoxyphenyl substituents in ’s compound introduce electron-withdrawing (F) and electron-donating (OCH₃) groups. The target compound’s 4-ethylphenyl carboxamide provides moderate lipophilicity, balancing solubility and membrane permeability better than the polar methoxy group .
Heterocyclic Substituents
Furan vs. Isoxazole/Thiazole () The target compound’s furan-2-ylmethyl group contrasts with isoxazole () and thiazole () substituents in other sulfonamide derivatives.
Furan vs. Nitro-Furan ()
The nitro-furan derivative in includes a nitro group, which is strongly electron-withdrawing and may increase oxidative stress in biological systems. The target compound’s unmodified furan likely exhibits better pharmacokinetic safety .
Carboxamide and Sulfonamide Linkers
The target compound’s carboxamide group at the 4-position differs from sulfonamide-linked analogs (e.g., ).
Tabulated Comparison of Structural and Functional Features
Biological Activity
The compound 5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic molecule that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C25H30N4O4S |
| Molecular Weight | 478.60 g/mol |
| IUPAC Name | 5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide |
| InChI Key | TBD (To Be Determined) |
The compound features a pyrimidine core with various substituents that enhance its potential biological effects.
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial for cell survival and death pathways .
Antimicrobial Properties
The presence of the furan moiety in the compound suggests potential antimicrobial activity. Compounds with furan rings have been reported to exhibit antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Anti-inflammatory Effects
Inhibitors targeting cyclooxygenase (COX) enzymes are critical in managing inflammation. The structural characteristics of this compound suggest it may act as a COX-II inhibitor, which could provide relief from inflammatory conditions . Further studies are necessary to quantify its efficacy compared to established anti-inflammatory agents.
The biological activity of 5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide likely involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammatory pathways.
- Cell Signaling Modulation: It could modulate signaling pathways that regulate cell growth and apoptosis.
- Interaction with Receptors: The compound may bind to various receptors, altering their activity and downstream signaling.
Study 1: Antitumor Efficacy
In a study published in Cancer Research, a related pyrimidine derivative was tested against several cancer cell lines, demonstrating an IC50 value of 1.61 µg/mL against human glioblastoma cells, indicating potent antitumor activity . The structural similarities suggest that 5-[benzyl(furan-2-ylmethyl)amino]-N-(4-ethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide could exhibit comparable effects.
Study 2: Antimicrobial Activity
A recent study evaluated the antimicrobial properties of various furan-containing compounds. Results indicated that these compounds displayed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . Given the furan component in our compound, similar antimicrobial activity is anticipated.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The synthesis of pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitution, amidation, and sulfonylation. For this compound, key steps include:
- Amine functionalization : Benzyl and furan-2-ylmethyl groups can be introduced via nucleophilic substitution under anhydrous conditions using DMF as a solvent and KCO as a base .
- Sulfonylation : Methylsulfonyl groups are introduced using methanesulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions .
- Carboxamide formation : Coupling with 4-ethylaniline via EDC/HOBt-mediated amidation in DCM .
Yield optimization : Use inert atmospheres (N/Ar), monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
Advanced: How can structural contradictions in crystallographic data (e.g., bond angles, torsion angles) be resolved for this compound?
Answer:
Structural ambiguities often arise from polymorphism or dynamic molecular conformations. To resolve these:
- X-ray crystallography : Perform high-resolution single-crystal analysis (e.g., using Mo-Kα radiation, λ = 0.71073 Å) to determine precise bond lengths and angles .
- Computational validation : Compare experimental data with DFT-optimized structures (B3LYP/6-311++G** basis set) to identify discrepancies in dihedral angles or hydrogen-bonding networks .
- Dynamic NMR : Assess rotational barriers of substituents (e.g., benzyl/furan groups) to detect conformational flexibility impacting crystallographic interpretations .
Basic: What analytical techniques are critical for assessing purity and stability?
Answer:
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥98% is achievable with optimized mobile-phase ratios .
- Stability :
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min under N) to identify decomposition temperatures .
- Solution stability : Monitor degradation in DMSO/PBS via LC-MS over 72 hours at 4°C and 25°C .
Advanced: How can researchers design experiments to evaluate its biological activity against specific molecular targets?
Answer:
- Target identification : Use molecular docking (AutoDock Vina) to screen against kinases (e.g., EGFR, VEGFR) or enzymes (e.g., COX-2) based on pyrimidine sulfonamide pharmacophores .
- In vitro assays :
- Enzyme inhibition : Measure IC values via fluorogenic substrates (e.g., ATPase activity assays for kinase targets) .
- Cell viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with doxorubicin as a positive control .
- Mechanistic studies : Perform Western blotting to assess downstream protein phosphorylation (e.g., ERK, AKT) .
Advanced: How can computational and experimental data discrepancies (e.g., logP, solubility) be reconciled?
Answer:
- Solubility : Compare experimental shake-flask method (in PBS/DMSO) with COSMO-RS predictions. Adjust calculations using Abraham solvation parameters for sulfonamide groups .
- logP : Validate HPLC-derived logP (using a C18 column and isocratic elution) against ChemAxon or ACD/Labs predictions. Account for ionization effects (pKa via potentiometric titration) .
- Free energy perturbation : Use MD simulations (AMBER/CHARMM) to refine solvation models for polar substituents (e.g., methylsulfonyl) .
Basic: What strategies mitigate side reactions during functional group modifications (e.g., sulfonylation)?
Answer:
- Temperature control : Conduct sulfonylation at 0–5°C to reduce hydrolysis of methanesulfonyl chloride .
- Protecting groups : Temporarily protect amines with Boc groups before sulfonylation, followed by TFA deprotection .
- Workup : Quench excess reagents with ice-cold NaHCO, extract with EtOAc, and dry over MgSO to isolate intermediates .
Advanced: How can reaction mechanisms (e.g., SNAr vs. radical pathways) be elucidated for substituent modifications?
Answer:
- Kinetic isotope effects : Compare reaction rates using deuterated solvents (e.g., DMF-d) to identify proton-transfer steps indicative of SNAr mechanisms .
- Radical trapping : Add TEMPO to reaction mixtures; inhibited progress suggests radical intermediates .
- DFT calculations : Map potential energy surfaces for competing pathways (e.g., transition states for nucleophilic attack vs. radical initiation) .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Solid state : Store at -20°C in amber vials under vacuum or N atmosphere to prevent oxidation/hydrolysis .
- Solution : Prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles. Confirm stability via weekly HPLC checks .
Advanced: How can substituent effects (e.g., benzyl vs. furan groups) on bioactivity be systematically studied?
Answer:
- SAR analysis : Synthesize analogs with incremental modifications (e.g., benzyl → 4-fluorobenzyl, furan → thiophene) and compare IC values .
- 3D-QSAR : Develop CoMFA/CoMSIA models using steric/electrostatic field data to predict activity cliffs .
- Pharmacophore mapping : Align analogs in Discovery Studio to identify critical H-bond acceptors (e.g., sulfonyl oxygen) .
Advanced: What strategies validate target engagement in cellular assays (e.g., protein binding)?
Answer:
- CETSA : Measure thermal stabilization of target proteins in cell lysates via Western blotting .
- Pull-down assays : Use biotinylated probes and streptavidin beads to isolate compound-protein complexes, followed by LC-MS/MS identification .
- BRET : Monitor real-time protein interactions (e.g., NanoLuc fusion constructs) in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
